molecular formula C8H6F3NO2 B1295480 3-Methyl-4-nitrobenzotrifluoride CAS No. 67192-42-1

3-Methyl-4-nitrobenzotrifluoride

Cat. No. B1295480
CAS RN: 67192-42-1
M. Wt: 205.13 g/mol
InChI Key: PCCXJSOGGOWRJC-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzotrifluoride is a chemical compound that is part of a broader class of nitroaromatic compounds with trifluoromethyl groups. These compounds are of interest due to their potential applications in various chemical reactions and their unique physical and chemical properties. Although the provided papers do not directly discuss 3-Methyl-4-nitrobenzotrifluoride, they provide insights into closely related compounds and their behaviors, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related nitroaromatic compounds often involves nitration reactions or substitutions on the aromatic ring. For example, the synthesis of 3,4-methylenedioxy-nitrobenzene from 1,2-methylenedioxy-benzene by nitration suggests that similar methods could be applied to synthesize 3-Methyl-4-nitrobenzotrifluoride . Additionally, the preparation of various S-linked and N-substituted heterocycles from reactions with 3-nitro-4-chlorobenzotrifluoride indicates that 3-Methyl-4-nitrobenzotrifluoride could also participate in reactions with heterocycles .

Molecular Structure Analysis

The molecular structure of nitroaromatic compounds can be complex, with various isomers possible due to the positions of the nitro and other substituent groups on the aromatic ring. For instance, the crystal structure of methyl 4-hydroxy-3-nitrobenzoate shows two unique molecules within the unit cell, indicating that the molecular structure can significantly influence the crystallization behavior . This information can be used to infer that the molecular structure of 3-Methyl-4-nitrobenzotrifluoride would also be an important factor in its physical properties and reactivity.

Chemical Reactions Analysis

Chemical reactions involving nitroaromatic compounds can lead to a variety of products. For example, the domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with malononitriles results in the synthesis of functionalized dibenzo[b,d]pyrans, demonstrating the reactivity of the nitro group in such compounds . This suggests that 3-Methyl-4-nitrobenzotrifluoride could also undergo similar reactions, potentially leading to a diverse range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaromatic compounds are influenced by their molecular structure. The conformational behavior of methyl 3-nitrobenzoate in different environments, as studied using DFT theory, provides insights into how the nitro group and other substituents affect the compound's properties . Similarly, the synthesis and characterization of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, including its vibrational wavenumbers and hyperpolarizability, offer valuable information on the physical properties that could be expected for 3-Methyl-4-nitrobenzotrifluoride .

Safety And Hazards

3-Methyl-4-nitrobenzotrifluoride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-methyl-1-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-5-4-6(8(9,10)11)2-3-7(5)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCXJSOGGOWRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217449
Record name 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitrobenzotrifluoride

CAS RN

67192-42-1
Record name 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067192421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DZ Rogers - The Journal of Organic Chemistry, 1986 - ACS Publications
charged to 50 psi, and the apparatus was shaken for 24 h at room temperature. At the end of this period of time the catalyst was filtered and concentration of the solvent gave 4.2 g of …
Number of citations: 78 pubs.acs.org
TE Nickson - The Journal of Organic Chemistry, 1986 - ACS Publications
… Capillary GLC analysis showed a mixture of 42% 3-methyl-2-nitrobenzotrifluoride (3), 36% 3-methyl-6-nitrobenzotrifluoride (6), 20% 3-methyl-4nitrobenzotrifluoride (4), and 2% 3-methyl…
Number of citations: 34 pubs.acs.org

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